

An In-depth Technical Guide to (+)-Bromocyclen: IUPAC Nomenclature, Synonyms, and Methodologies

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Compound of Interest

Compound Name: **(+)-Bromocyclen**

Cat. No.: **B13736657**

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Disclaimer: Scientific literature extensively covers the racemic mixture of Bromocyclen. However, specific research delineating the isolated properties, biological activity, and experimental protocols for the **(+)-Bromocyclen** enantiomer is not readily available in the public domain. This guide provides a comprehensive overview of Bromocyclen, with a focus on methodologies that enable the study of its individual enantiomers.

IUPAC Name and Synonyms

The stereochemistry of Bromocyclen, a chiral organochlorine insecticide, is critical to its biological and toxicological profile. While often referred to as a single entity, it exists as a pair of enantiomers. The systematic IUPAC name for the racemic mixture, which includes both the (+) and (-) enantiomers, is rac-(1R,4S,5 Ξ)-5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene^[1].

The general IUPAC name, without stereochemical designation, is 5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene^[2].

A comprehensive list of synonyms for Bromocyclen is provided below, reflecting its history in research and as a commercial product.

Synonym	Reference
Alugan	[3] [4]
Bromociclen	[2]
Bromociclene	
Bromocicleno	
Bromociclenum	
Bromodan	[3]
ENT-23393	[3]
SD-2774	[3]
5-(Bromomethyl)-1,2,3,4,7,7-hexachloro-2-norbornene	[5]
5-Bromomethyl-1,2,3,4,7,7-hexachlorobicyclo(2.2.1)hept-2-ene	
Bicyclo[2.2.1]hept-2-ene, 5-(bromomethyl)-1,2,3,4,7,7-hexachloro-	
(+)-BROMOCYCLEN	[6]
(-)-BROMOCYCLEN	

Quantitative Data

Quantitative data specifically for **(+)-Bromocyclem** is scarce. The available data largely pertains to the racemic mixture or the analytical methods for separating the enantiomers.

Table 2.1: Toxicological Data for Racemic Bromocyclem

Parameter	Value	Species	Reference
LD50 (oral)	12500 mg/kg	Rat	[6]

Table 2.2: Analytical Detection Limits for Bromocyclen Enantiomers

Parameter	ECD	ICP-MS	Reference
Limit of Detection (LOD)	0.2 ng/L (for each enantiomer)	36 ng/L (of each enantiomer)	[7]

Experimental Protocols

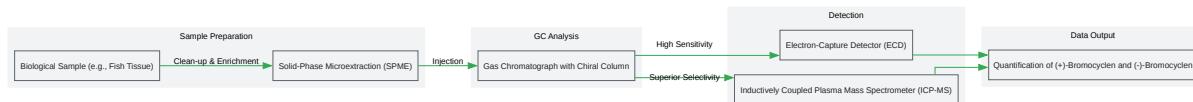
Detailed experimental protocols for the biological testing of **(+)-Bromocyclen** are not available. However, established methodologies for the enantioselective analysis and a proposed pathway for the enantioselective synthesis are described below.

A robust method for the separation and quantification of Bromocyclen enantiomers in biological tissues has been developed. This method is crucial for stereospecific toxicological and environmental fate studies.

Protocol:

- Sample Preparation (Solid-Phase Microextraction - SPME):
 - Utilize a clean-up and enrichment procedure with SPME for complex matrices like fish tissue to minimize interference and enhance sensitivity.
- Gas Chromatography (GC) Conditions:
 - Column: Chiral capillary column (e.g., CP-Chirasil-Dex CB).
 - Temperature Program:
 - Initial temperature: 50°C (hold for 1 min).
 - Ramp 1: Increase to 140°C at 40°C/min.
 - Ramp 2: Increase to 155°C at 0.2°C/min.
 - Carrier Gas: Helium.

- Injector and Detector Temperature: 250°C.
- Detection:
 - Electron-Capture Detection (ECD): For high sensitivity.
 - Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For superior selectivity.



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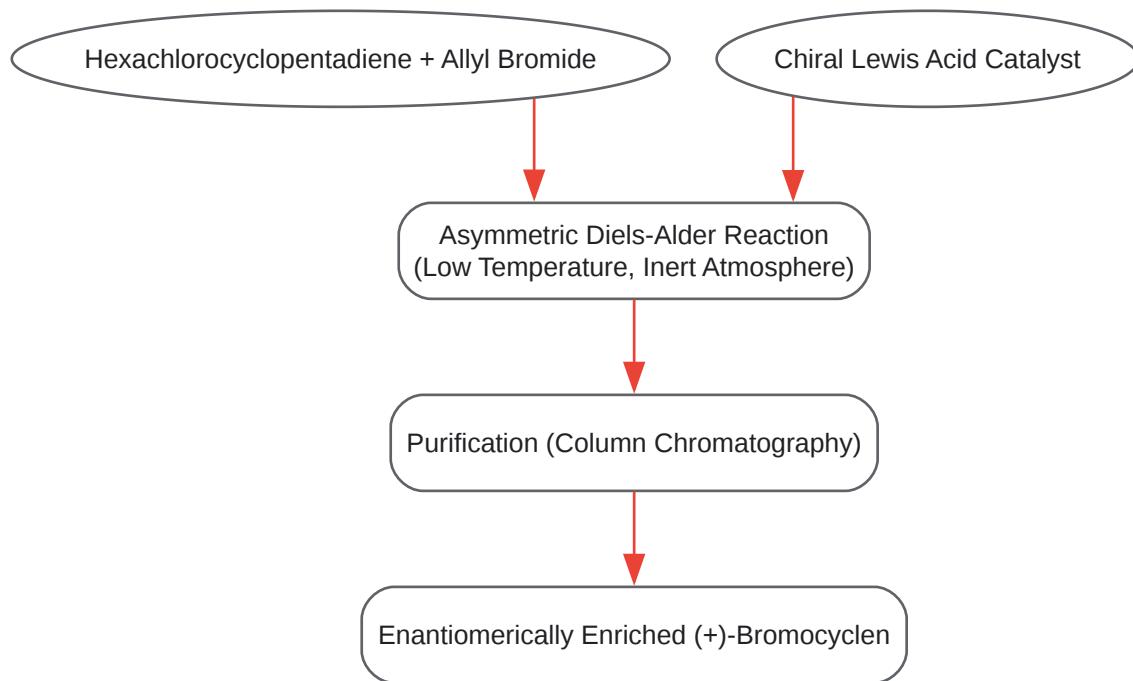
Caption: Workflow for the enantioselective analysis of Bromocyclen.

While a specific synthesis for **(+)-Bromocyclen** has not been published, a proposed route for its enantiomer, **(-)-Bromocyclen**, can be adapted. The key step is an asymmetric Diels-Alder reaction using a chiral Lewis acid catalyst to control the stereochemistry.

Conceptual Protocol for **(+)-Bromocyclen**:

- Reaction Setup:
 - In a flask under an inert atmosphere (Argon or Nitrogen), dissolve the chiral Lewis acid catalyst (e.g., a chiral oxazaborolidine catalyst) in anhydrous dichloromethane.
 - Cool the solution to a low temperature (e.g., -78°C).
- Addition of Reactants:
 - Slowly add hexachlorocyclopentadiene to the catalyst solution.

- Subsequently, add allyl bromide.
- Reaction and Quenching:
 - Stir the mixture at low temperature until the reaction is complete (monitored by TLC or GC).
 - Quench the reaction by adding a suitable reagent (e.g., saturated aqueous sodium bicarbonate).
- Workup and Purification:
 - Extract the product with an organic solvent.
 - Dry the organic layer and concentrate under reduced pressure.
 - Purify the resulting product using column chromatography to yield the enantiomerically enriched **(+)-Bromocyclen**.



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Caption: Conceptual workflow for the enantioselective synthesis of **(+)-Bromocyclen**.

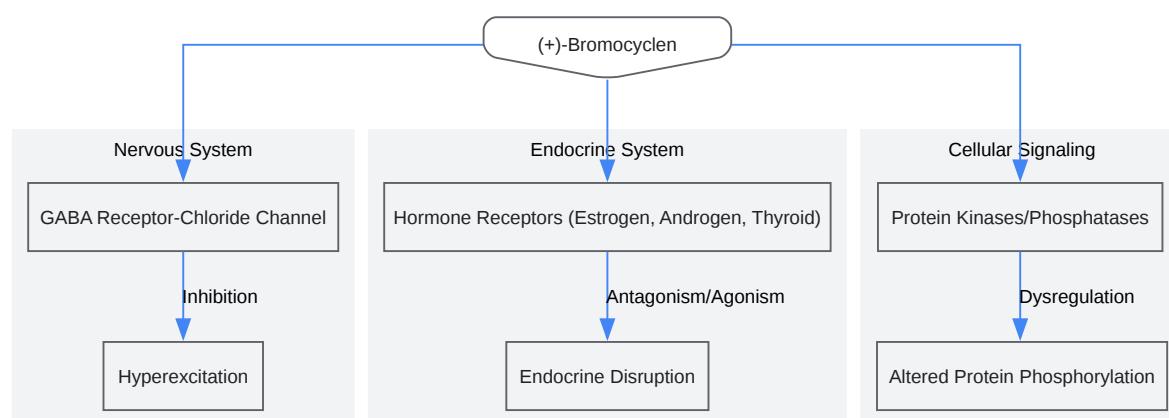
Signaling Pathways and Mechanism of Action

Specific signaling pathways disrupted by **(+)-Bromocyclen** have not been elucidated.

However, as an organochlorine pesticide, its mechanism of toxicity is likely shared with other members of this class. Organochlorine pesticides are known to be neurotoxic and can act as endocrine disruptors.

Potential Mechanisms of Action:

- **GABA Receptor Antagonism:** Like other cyclodiene insecticides, Bromocyclen may act as a non-competitive antagonist of the γ -aminobutyric acid (GABA) receptor-chloride channel complex in the nervous system. This leads to hyperexcitation of the central nervous system.
- **Endocrine Disruption:** Organochlorine pesticides can interfere with hormone signaling pathways, including estrogen, androgen, and thyroid hormone pathways. This can lead to reproductive and developmental toxicities[8][9].
- **Disruption of Protein Phosphorylation:** These compounds can alter protein phosphorylation pathways, which are crucial for a wide range of cellular processes, including signal transduction, metabolic regulation, and cell survival[10].



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Caption: Potential mechanisms of toxicity for Bromocyclen as an organochlorine pesticide.

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